2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672716
InChI: InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H8ClN3S
Molecular Weight: 213.69 g/mol

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC17672716

Molecular Formula: C8H8ClN3S

Molecular Weight: 213.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C8H8ClN3S
Molecular Weight 213.69 g/mol
IUPAC Name 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12)
Standard InChI Key ZNICPOOOQXYYGC-UHFFFAOYSA-N
Canonical SMILES CCNC1=C2C=CSC2=NC(=N1)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The thieno[2,3-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine moiety at the 2,3-positions. In 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine, the chlorine atom at position 2 and the ethylamino group at position 4 introduce distinct electronic and steric effects. The chlorine atom enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions, while the ethylamine group contributes to hydrogen-bonding potential and solubility modulation .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular formulaC₈H₉ClN₃SDerived from
Molecular weight214.69 g/molCalculated from
Log P (octanol-water)~2.9Estimated via
Topological polar surface area54.02 ŲBased on

The calculated Log P value suggests moderate lipophilicity, aligning with the behavior of similar thienopyrimidines used in central nervous system-targeting therapies . The polar surface area indicates potential for blood-brain barrier penetration, a feature observed in related kinase inhibitors .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The most feasible route involves sequential substitutions on 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1), a commercially available precursor . Initial amination at position 4 with ethylamine proceeds under mild conditions:

2,4-Dichlorothieno[2,3-d]pyrimidine+CH₃CH₂NH₂EtOH, DIPEA2-Chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine+HCl\text{2,4-Dichlorothieno[2,3-d]pyrimidine} + \text{CH₃CH₂NH₂} \xrightarrow{\text{EtOH, DIPEA}} \text{2-Chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine} + \text{HCl}

This mirrors the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where ethane-1,2-diamine displaced chlorine at position 4 under microwave-assisted conditions . Reaction optimization typically requires:

  • Polar aprotic solvents (1,4-dioxane or DMF)

  • Tertiary amine bases (e.g., DIEA) to scavenge HCl

  • Temperatures between 80–120°C for 3–6 hours

Table 2: Comparative Reaction Yields

PrecursorAmineYield (%)Conditions
2,4-Dichlorothieno[2,3-d]pyrimidineEthylamine64–80*80°C, 3h, DIPEA
2,4-Dichlorothieno[3,2-d]pyrimidinePhenoxyethylamine8080°C, 3h

*Theoretical yield based on analogous reactions .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

While experimental data specific to 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine remains unpublished, its dichloro precursor exhibits moderate aqueous solubility (0.0253 mg/mL) . The ethylamine substituent likely improves solubility in polar organic solvents compared to halogenated analogs. Stability studies on similar compounds indicate susceptibility to hydrolysis at extreme pH levels, necessitating storage under inert atmospheres .

ADMET Predictions

Computational models suggest:

  • High gastrointestinal absorption (Caco-2 permeability >1 × 10⁻⁶ cm/s)

  • Blood-brain barrier penetration (Log BB >0.3)

  • CYP1A2 inhibition potential (IC₅₀ <10 μM)

These properties align with the scaffold’s application in CNS-active agents, though empirical validation remains pending .

Comparative Analysis with Thienopyrimidine Isomers

Thieno[3,2-d] vs. [2,3-d] Isomerism

Positional isomerism significantly impacts biological activity:

  • Thieno[3,2-d] derivatives preferentially target PI3K/mTOR pathways (e.g., pictilisib)

  • Thieno[2,3-d] analogs show enhanced MCL-1 affinity due to altered dipole moments

The 2-chloro-N-ethyl substitution pattern may confer selectivity toward parasitic vs. human kinases, reducing off-target effects .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications could optimize:

  • Position 2: Bromine or trifluoromethyl groups to enhance binding entropy

  • Position 4: Bulkier alkylamines to modulate CNS penetration

  • Core hybridization: Furo[2,3-d]pyrimidine analogs for improved metabolic stability

In Vivo Efficacy Models

Priority areas include:

  • Pharmacodynamic profiling in helminth-infected rodents

  • Toxicity screening against human hepatocyte lines

  • Bioavailability enhancement via prodrug strategies

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